![molecular formula C15H23NO B14357796 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol CAS No. 92725-50-3](/img/structure/B14357796.png)
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is an organic compound that features a cyclopentanol moiety attached to a benzyl group, which is further substituted with a dimethylamino methyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol typically involves the following steps:
Formation of the Benzyl Intermediate: The benzyl group is prepared by reacting benzyl chloride with dimethylamine in the presence of a base such as sodium hydroxide.
Cyclopentanol Attachment: The benzyl intermediate is then reacted with cyclopentanone in the presence of a reducing agent like sodium borohydride to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can replace the dimethylamino group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and strong bases like sodium hydride (NaH) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.
科学研究应用
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
作用机制
The mechanism of action of 1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The benzyl and cyclopentanol moieties contribute to the compound’s overall binding affinity and specificity.
相似化合物的比较
Similar Compounds
1-{2-[(Dimethylamino)methyl]benzyl}cyclohexanol: Similar structure but with a cyclohexanol moiety instead of cyclopentanol.
1-{2-[(Dimethylamino)methyl]benzyl}cyclopropanol: Contains a cyclopropanol group, resulting in different chemical properties.
1-{2-[(Dimethylamino)methyl]benzyl}cyclobutanol: Features a cyclobutanol moiety, leading to variations in reactivity and applications.
Uniqueness
1-{2-[(Dimethylamino)methyl]benzyl}cyclopentanol is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
属性
CAS 编号 |
92725-50-3 |
|---|---|
分子式 |
C15H23NO |
分子量 |
233.35 g/mol |
IUPAC 名称 |
1-[[2-[(dimethylamino)methyl]phenyl]methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C15H23NO/c1-16(2)12-14-8-4-3-7-13(14)11-15(17)9-5-6-10-15/h3-4,7-8,17H,5-6,9-12H2,1-2H3 |
InChI 键 |
RYPSBFVYGXWHFL-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CC1=CC=CC=C1CC2(CCCC2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


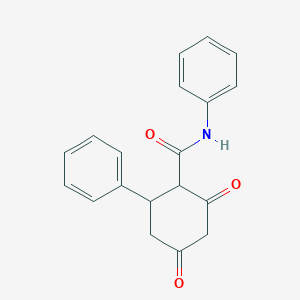
![3,3-Dichloro-1-methyl-4-[(trimethylsilyl)imino]azetidin-2-one](/img/structure/B14357725.png)
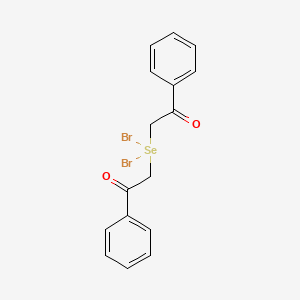
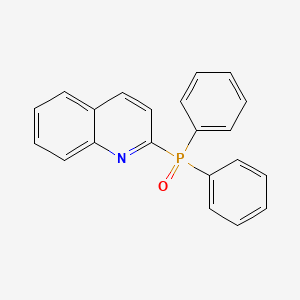
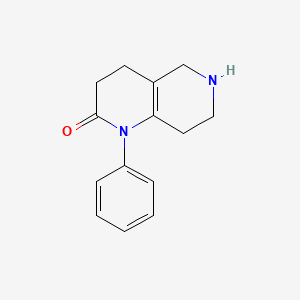

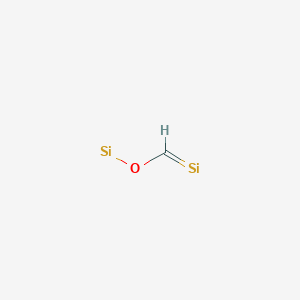
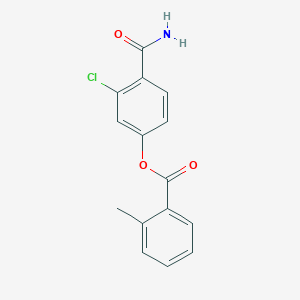
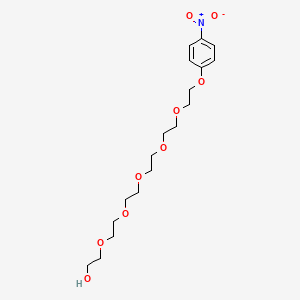
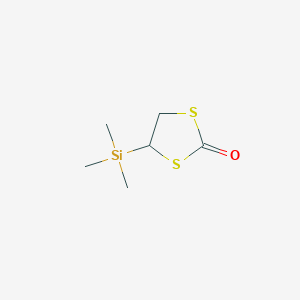
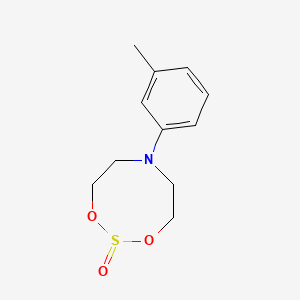
![[(E)-(3-hydroxynaphthalen-2-yl)methylideneamino]urea](/img/structure/B14357785.png)
![1-[3-(Benzenesulfonyl)propoxy]-2-chlorobenzene](/img/structure/B14357791.png)

